molecular formula C19H24FN7O B15117826 4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-ethyl-5-fluoropyrimidine

4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-ethyl-5-fluoropyrimidine

Cat. No.: B15117826
M. Wt: 385.4 g/mol
InChI Key: DXGAXMDDAKITQY-UHFFFAOYSA-N
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Description

4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-ethyl-5-fluoropyrimidine is a complex heterocyclic compound. It features a triazolopyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-ethyl-5-fluoropyrimidine typically involves multi-step reactions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . The reaction conditions often involve dry toluene and molecular sieves to enhance the yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The use of continuous flow reactors and optimization of reaction conditions can facilitate large-scale production. The process ensures high purity and yield, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-ethyl-5-fluoropyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.

    Reduction: Used to modify the oxidation state of the compound, potentially altering its pharmacological properties.

    Substitution: Commonly involves halogenation or alkylation, which can modify the compound’s solubility and bioavailability.

Common Reagents and Conditions

Typical reagents include oxidizing agents like iodobenzene diacetate for oxidative cyclization , and reducing agents such as hydrogen in the presence of Raney nickel for reduction reactions . Substitution reactions often use alkyl halides or other electrophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield triazolopyrimidine derivatives with enhanced antimicrobial activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate immune responses, reduce inflammation, and inhibit cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-ethyl-5-fluoropyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Its ability to inhibit multiple enzymes involved in critical signaling pathways makes it a promising candidate for drug development.

Properties

Molecular Formula

C19H24FN7O

Molecular Weight

385.4 g/mol

IUPAC Name

7-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H24FN7O/c1-4-15-16(20)17(22-10-21-15)28-9-14-5-7-26(8-6-14)18-12(2)13(3)25-19-23-11-24-27(18)19/h10-11,14H,4-9H2,1-3H3

InChI Key

DXGAXMDDAKITQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)OCC2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)F

Origin of Product

United States

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